JPS016 (TFA) Demonstrates Superior HDAC1 Degradation Potency (DC50 = 530 nM) vs. HDAC3-Selective PROTAC JPS036 in HCT116 Cells
JPS016 exhibits a DC50 of 530 nM for HDAC3 and 550 nM for HDAC1, with maximum degradation (Dmax) of 77% for HDAC1, 66% for HDAC3, and 45% for HDAC2. In contrast, JPS036 (PROTAC 22) is a selective HDAC3 degrader with minimal impact on HDAC1/2, resulting in significantly fewer differentially expressed genes (DEGs) and negligible apoptosis . This head-to-head comparison highlights JPS016's balanced HDAC1/2 degradation profile, which correlates with robust apoptotic induction and broad transcriptomic reprogramming—phenotypes not observed with JPS036 [1].
| Evidence Dimension | HDAC1 Degradation Potency and Apoptosis Induction |
|---|---|
| Target Compound Data | JPS016: HDAC1 DC50 = 550 nM, Dmax = 77%; induces apoptosis in HCT116 cells |
| Comparator Or Baseline | JPS036 (PROTAC 22): HDAC3-selective; minimal HDAC1/2 degradation; does not induce apoptosis |
| Quantified Difference | JPS016 induces robust apoptosis and ~4000 DEGs; JPS036 induces minimal apoptosis and fewer DEGs |
| Conditions | HCT116 human colon cancer cells, 24 h treatment |
Why This Matters
Selecting JPS016 over JPS036 is critical for experiments requiring HDAC1/2 degradation-mediated transcriptional changes and apoptosis.
- [1] Smalley, J. P., et al. (2022). J. Med. Chem. 65(7):5642–5659. JPS036 (PROTAC 22) characterization and comparison with JPS016. View Source
